Meralluride
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Overview
Description
Meralluride is a mercurial diuretic compound with the chemical formula C₉H₁₆HgN₂O₆ and a molar mass of 448.827 g/mol . It was primarily used in the past for its diuretic properties, particularly in the treatment of heart failure and other conditions requiring the removal of excess fluid from the body . due to its mercury content and associated toxicity, its use has significantly declined over the years .
Preparation Methods
Synthetic Routes and Reaction Conditions
Meralluride can be synthesized through the reaction of N-(3-hydroxymercuri-2-methoxypropylcarbamyl) succinamic acid with theophylline . The reaction typically involves the following steps:
Preparation of N-(3-hydroxymercuri-2-methoxypropylcarbamyl) succinamic acid: This involves the reaction of with to form the intermediate, which is then reacted with to yield the desired product.
Reaction with theophylline: The prepared N-(3-hydroxymercuri-2-methoxypropylcarbamyl) succinamic acid is then reacted with theophylline under controlled conditions to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure the purity and yield of the final product. The use of mercury compounds necessitates careful handling and disposal of waste to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Meralluride undergoes several types of chemical reactions, including:
Oxidation: The mercury atom in this compound can undergo oxidation, leading to the formation of various mercury oxides.
Reduction: Reduction reactions can convert the mercury in this compound to its elemental form or other lower oxidation states.
Substitution: The organic ligands attached to the mercury atom can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are commonly used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles like thiols and amines .
Major Products Formed
Oxidation: Formation of and other mercury oxides.
Reduction: Formation of elemental mercury or .
Substitution: Formation of various organomercurial compounds depending on the substituents used.
Scientific Research Applications
Meralluride has been studied for various scientific research applications, including:
Mechanism of Action
Meralluride exerts its diuretic effects by acting on the proximal tubules of the kidneys . It inhibits the reabsorption of sodium and water, leading to increased urine output. The mercury atom in this compound interacts with sulfhydryl groups in enzymes and proteins, disrupting their function and leading to diuresis . This mechanism also underlies its antimicrobial properties, as it can inhibit the activity of enzymes in bacteria .
Comparison with Similar Compounds
Similar Compounds
- Chlormerodrin
- Merbaphen (Novasurol)
- Mersalyl acid (Mersal, Salyrgan)
- Mercaptomerin
- Mercurophylline
- Merethoxylline procaine
Uniqueness
Meralluride is unique among mercurial diuretics due to its specific chemical structure, which includes a 2-methoxypropyl group and a succinamic acid moiety. This structure imparts distinct pharmacokinetic and pharmacodynamic properties, making it effective in certain clinical scenarios where other diuretics may not be as effective . its use has declined due to the availability of safer and more effective diuretics .
Properties
CAS No. |
8069-64-5 |
---|---|
Molecular Formula |
C16H23HgN6NaO8 |
Molecular Weight |
650.97 g/mol |
IUPAC Name |
sodium;[3-(3-carboxylatopropanoylcarbamoylamino)-2-methoxypropyl]mercury(1+);1,3-dimethyl-7H-purine-2,6-dione;hydroxide |
InChI |
InChI=1S/C9H15N2O5.C7H8N4O2.Hg.Na.H2O/c1-6(16-2)5-10-9(15)11-7(12)3-4-8(13)14;1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;;;/h6H,1,3-5H2,2H3,(H,13,14)(H2,10,11,12,15);3H,1-2H3,(H,8,9);;;1H2/q;;2*+1;/p-2 |
InChI Key |
BDFXZRBRZBBYDN-UHFFFAOYSA-L |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC=N2.COC(CNC(=O)NC(=O)CCC(=O)[O-])C[Hg+].[OH-].[Na+] |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC=N2.COC(CNC(=O)NC(=O)CCC(=O)[O-])C[Hg+].[OH-].[Na+] |
Synonyms |
meralluride meralurida mercuhydrin mercuretin |
Origin of Product |
United States |
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